Ethyl 5-methyl-3-(2-(piperidin-1-yl)acetamido)-1H-indole-2-carboxylate Ethyl 5-methyl-3-(2-(piperidin-1-yl)acetamido)-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16089314
InChI: InChI=1S/C19H25N3O3/c1-3-25-19(24)18-17(14-11-13(2)7-8-15(14)20-18)21-16(23)12-22-9-5-4-6-10-22/h7-8,11,20H,3-6,9-10,12H2,1-2H3,(H,21,23)
SMILES:
Molecular Formula: C19H25N3O3
Molecular Weight: 343.4 g/mol

Ethyl 5-methyl-3-(2-(piperidin-1-yl)acetamido)-1H-indole-2-carboxylate

CAS No.:

Cat. No.: VC16089314

Molecular Formula: C19H25N3O3

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-methyl-3-(2-(piperidin-1-yl)acetamido)-1H-indole-2-carboxylate -

Specification

Molecular Formula C19H25N3O3
Molecular Weight 343.4 g/mol
IUPAC Name ethyl 5-methyl-3-[(2-piperidin-1-ylacetyl)amino]-1H-indole-2-carboxylate
Standard InChI InChI=1S/C19H25N3O3/c1-3-25-19(24)18-17(14-11-13(2)7-8-15(14)20-18)21-16(23)12-22-9-5-4-6-10-22/h7-8,11,20H,3-6,9-10,12H2,1-2H3,(H,21,23)
Standard InChI Key YWVAERXDTBIOCB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)NC(=O)CN3CCCCC3

Introduction

Ethyl 5-methyl-3-(2-(piperidin-1-yl)acetamido)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole derivative family. Indole derivatives are widely recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural framework of this compound combines an indole core with functional groups that enhance its potential for biological activity.

Structural Characteristics

The chemical structure of this compound includes:

  • Indole Core: A bicyclic system consisting of a benzene ring fused to a pyrrole ring.

  • Ester Functionality: The ethyl group attached to the carboxylic acid moiety enhances lipophilicity.

  • Amide Linkage: The acetamido group contributes to hydrogen bonding potential, influencing solubility and protein binding.

  • Piperidine Ring: A six-membered nitrogen-containing ring, often associated with improved pharmacokinetics in drug-like molecules.

Synthesis

While specific synthesis details for this compound are not available in the provided references, indole derivatives are typically synthesized through:

  • Fischer Indole Synthesis: A reaction between phenylhydrazines and ketones/aldehydes.

  • Amide Coupling Reactions: Using reagents like carbodiimides or coupling agents (e.g., EDCI, HATU) to attach the acetamido group.

  • Esterification: Conversion of carboxylic acids into esters via alcohols under acidic or catalytic conditions.

Potential Applications

Indole derivatives, including this compound, are explored for various biological and pharmaceutical applications:

  • Antimicrobial Activity: Indole-based compounds have shown efficacy against bacterial and fungal pathogens due to their ability to disrupt microbial membranes or inhibit enzymatic pathways .

  • Anticancer Potential: Functionalized indoles often target cancer cell growth by interacting with DNA or inhibiting key enzymes .

  • Neurological Applications: Piperidine-containing molecules are frequently studied as inhibitors of enzymes like glycogen synthase kinase (GSK), which plays a role in neurodegenerative diseases .

Biological Evaluation

Although specific biological data for this compound is unavailable in the search results, related indole derivatives have demonstrated:

  • High binding affinity to protein targets due to their planar aromatic structure.

  • Favorable pharmacokinetics influenced by the piperidine ring and ester group.

Analytical Data

Analytical techniques used for characterizing similar compounds include:

  • NMR Spectroscopy: Identifies proton and carbon environments within the molecule.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Detects functional groups like amides and esters through characteristic absorption bands.

Challenges and Limitations

Developing such compounds faces challenges such as:

  • Low yield during synthesis due to side reactions or steric hindrance.

  • Limited solubility in aqueous media, affecting bioavailability.

  • Potential toxicity or off-target effects due to nonspecific interactions.

Future Directions

Research into Ethyl 5-methyl-3-(2-(piperidin-1-yl)acetamido)-1H-indole-2-carboxylate could involve:

  • Molecular Docking Studies: To predict binding affinity with biological targets.

  • In Vitro Assays: Testing antimicrobial or anticancer efficacy against cell lines.

  • Pharmacokinetic Profiling: Evaluating absorption, distribution, metabolism, and excretion (ADME).

Table 1: Hypothetical Analytical Data

TechniqueObservations
NMR SpectroscopyPeaks corresponding to methyl (CH₃), piperidine ring protons, aromatic protons from indole core
Mass SpectrometryMolecular ion peak at expected m/z value
IR SpectroscopyAmide stretch (~1650 cm⁻¹), ester stretch (~1740 cm⁻¹)

This compound represents a promising scaffold for further exploration in medicinal chemistry due to its functional versatility and potential biological activity.

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